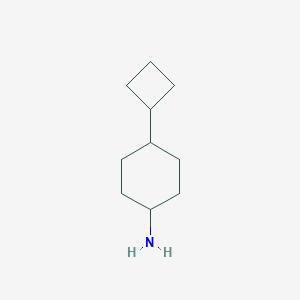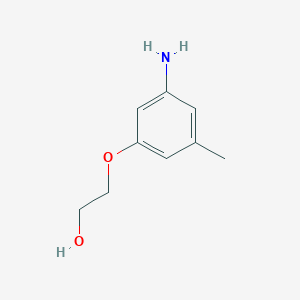
2-(3-Amino-5-methylphenoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5-methylphenoxy)ethan-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an ethan-1-ol backbone. Its molecular formula is C9H13NO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methylphenoxy)ethan-1-ol typically involves the reaction of 3-amino-5-methylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-5-methylphenol and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the phenol.
Product Isolation: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(3-Amino-5-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学的研究の応用
2-(3-Amino-5-methylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
作用機序
The mechanism by which 2-(3-Amino-5-methylphenoxy)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Amino-4-methylphenoxy)ethan-1-ol: Similar structure but with a different position of the methyl group.
2-(3-Amino-5-ethylphenoxy)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
2-(3-Amino-5-methylphenoxy)propan-1-ol: Similar structure but with a propan-1-ol backbone instead of ethan-1-ol.
Uniqueness
2-(3-Amino-5-methylphenoxy)ethan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-(3-amino-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6,11H,2-3,10H2,1H3 |
InChIキー |
YTELDQBADXGGCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


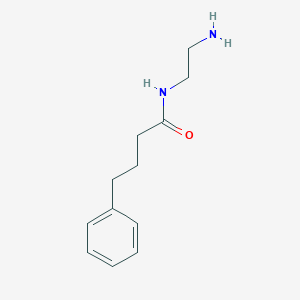
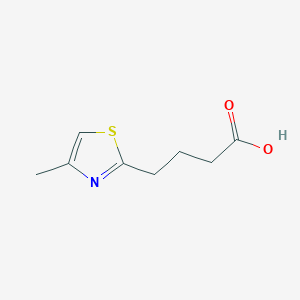
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
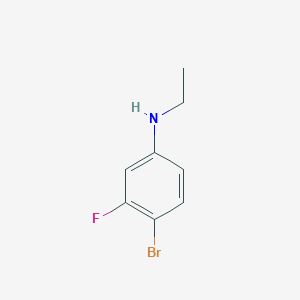
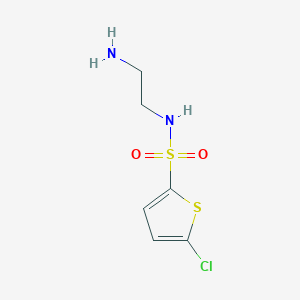
![2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251197.png)
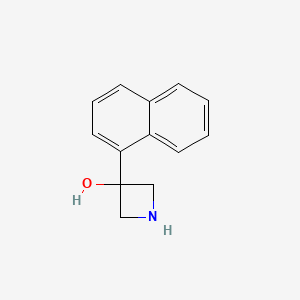

![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251207.png)


amine](/img/structure/B13251232.png)

